Benzo[1,3]dioxol-5-yl-carbamic acid ethyl ester
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Overview
Description
Benzo[1,3]dioxol-5-yl-carbamic acid ethyl ester is an organic compound characterized by the presence of a benzodioxole ring and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1,3-benzodioxolan-5-yl)carbamate typically involves the reaction of 1,3-benzodioxole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate product .
Industrial Production Methods: Industrial production of ethyl (1,3-benzodioxolan-5-yl)carbamate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Benzo[1,3]dioxol-5-yl-carbamic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products:
Oxidation: Produces oxides or carboxylic acids.
Reduction: Yields amines or alcohols.
Substitution: Forms various substituted carbamates.
Scientific Research Applications
Benzo[1,3]dioxol-5-yl-carbamic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug design and development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of ethyl (1,3-benzodioxolan-5-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Benzo[1,3]dioxol-5-yl-carbamic acid ethyl ester can be compared with other similar compounds, such as:
- Methyl (1,3-benzodioxolan-5-yl)carbamate
- Propyl (1,3-benzodioxolan-5-yl)carbamate
- Butyl (1,3-benzodioxolan-5-yl)carbamate
Uniqueness: this compound is unique due to its specific ethyl group, which influences its chemical reactivity and biological activity. The presence of the benzodioxole ring also contributes to its distinct properties compared to other carbamates .
Properties
IUPAC Name |
ethyl N-(1,3-benzodioxol-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-13-10(12)11-7-3-4-8-9(5-7)15-6-14-8/h3-5H,2,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEDHQBKCPFYND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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